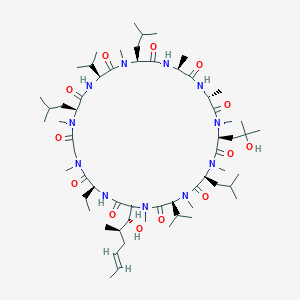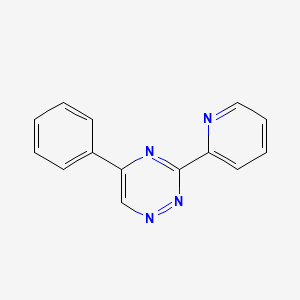
5-Phenyl-3-(2-pyridinyl)-1,2,4-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-phenyl-3-(2-pyridinyl)-1,2,4-triazine is a member of 1,2,4-triazines.
Applications De Recherche Scientifique
Synthesis and Pharmacological Evaluation
5-Phenyl-3-(2-pyridinyl)-1,2,4-triazine and its analogues have been synthesized for pharmacological evaluations. The focus has been on their potential as antagonists in glutamate-mediated mobilization of internal calcium, particularly in mGluR5 in vitro efficacy assays. The synthesis of these compounds and their analogues has led to identifying several potent compounds for further study (Carroll et al., 2007).
Inorganic Chemistry Applications
The compound has been studied in the context of forming complexes with Palladium(II) using ligands such as 5-phenyl-3-(2′-pyridyl)-1,2,4-triazine. These complexes have been analyzed through NMR spectroscopy, IR spectroscopy, mass spectrometry, and electrochemical measurements. This research provides insights into the potential applications of 5-phenyl-3-(2-pyridinyl)-1,2,4-triazine in inorganic chemistry and material science (Zvirzdinaite et al., 2017).
Spectrophotometric Applications
5-Phenyl-3-(2-pyridinyl)-1,2,4-triazine has been used as a chromogen in the spectrophotometric determination of iron and other reducing agents. A sulphonated derivative of this compound, referred to as PPTS, has demonstrated utility in the sensitive detection of iron in various samples (Schilt & Di Tusa, 1982).
Material Science and Electronics
The compound has found applications in material science, particularly in the synthesis of electron-transporting materials. Studies have shown that compounds containing 5-phenyl-3-(2-pyridinyl)-1,2,4-triazine exhibit favorable electronic affinity and triplet energy levels, making them suitable for use in organic light-emitting devices (Yin et al., 2016).
Structural and Molecular Analysis
The structural and molecular characteristics of derivatives of 5-phenyl-3-(2-pyridinyl)-1,2,4-triazine have been a subject of research. X-ray diffraction analysis and NMR studies have been conducted to understand the molecular structure, stability, and behavior of these compounds (Bednarek et al., 2001).
Propriétés
Nom du produit |
5-Phenyl-3-(2-pyridinyl)-1,2,4-triazine |
|---|---|
Formule moléculaire |
C14H10N4 |
Poids moléculaire |
234.26 g/mol |
Nom IUPAC |
5-phenyl-3-pyridin-2-yl-1,2,4-triazine |
InChI |
InChI=1S/C14H10N4/c1-2-6-11(7-3-1)13-10-16-18-14(17-13)12-8-4-5-9-15-12/h1-10H |
Clé InChI |
PQIPAPNLNPLMLK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CN=NC(=N2)C3=CC=CC=N3 |
SMILES canonique |
C1=CC=C(C=C1)C2=CN=NC(=N2)C3=CC=CC=N3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



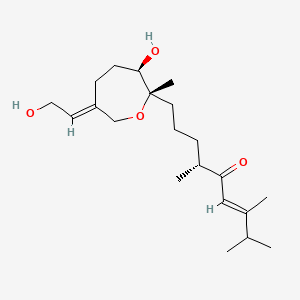
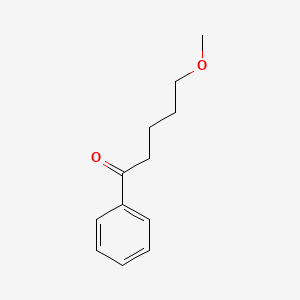
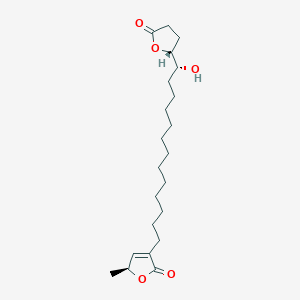
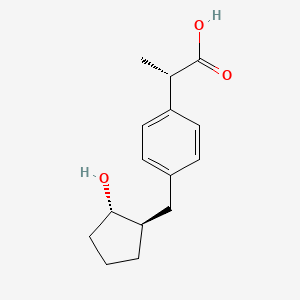
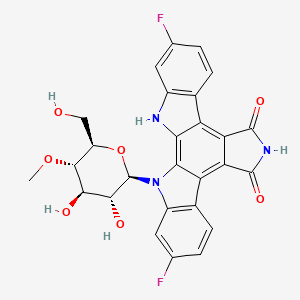

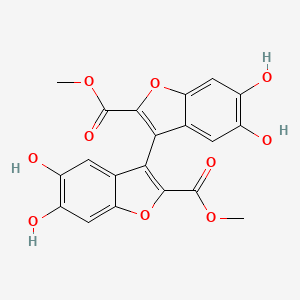
![5-(4,10-dihydroxy-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-5-yl)-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromene-4,10-diol](/img/structure/B1251378.png)


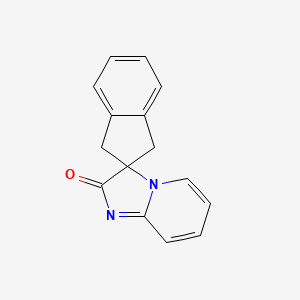
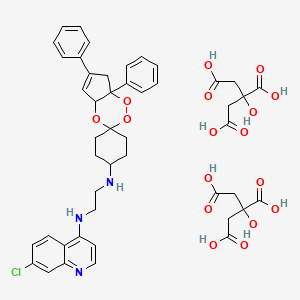
![(2R)-N-[(2S,3R)-1,3-bis[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]octadecan-2-yl]-2-hydroxytetracosanamide](/img/structure/B1251384.png)
